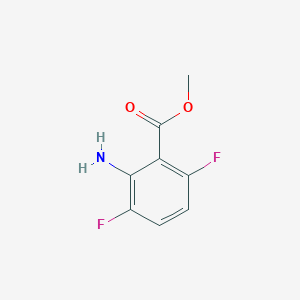

Methyl 2-amino-3,6-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3,6-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVGSVMHUSBITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677405 | |

| Record name | Methyl 2-amino-3,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184204-30-5 | |

| Record name | Methyl 2-amino-3,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-3,6-difluorobenzoate

Introduction

Methyl 2-amino-3,6-difluorobenzoate is a key building block in contemporary medicinal chemistry and materials science. The strategic placement of fluorine atoms on the anthranilate scaffold can significantly modulate the physicochemical and pharmacological properties of resulting compounds, including their metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a detailed exploration of a reliable and efficient synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis: A Tale of Two Pathways

Two principal retrosynthetic pathways present themselves for the synthesis of this compound.

Route A involves the direct esterification of 2-amino-3,6-difluorobenzoic acid. This approach is contingent on the availability of the difluorinated anthranilic acid precursor. While syntheses for various fluorinated anthranilic acids are documented, a readily available, high-yield synthesis for the 3,6-difluoro isomer is not as commonly reported.[3][4][5]

Route B commences with a commercially available precursor, Methyl 3,6-difluoro-2-nitrobenzoate, and proceeds via the reduction of the nitro group to the corresponding amine. This pathway offers a more direct and often more efficient route to the target molecule, circumventing the potential challenges in synthesizing and purifying the difluorinated anthranilic acid.

This guide will focus on the more robust and accessible Route B , while also providing a theoretical framework for Route A .

Visualizing the Synthetic Strategy

Caption: Synthetic approaches to this compound.

Part 1: The Preferred Synthetic Pathway (Route B) - Reduction of Methyl 3,6-difluoro-2-nitrobenzoate

This method is predicated on the catalytic hydrogenation of the commercially available Methyl 3,6-difluoro-2-nitrobenzoate. The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis.

Core Principles and Mechanistic Insights

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium, platinum, or nickel, on a solid support such as activated carbon. The reaction proceeds through the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. The high chemoselectivity of this method allows for the reduction of the nitro group without affecting the ester functionality or the aromatic fluorine substituents.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Methyl 3,6-difluoro-2-nitrobenzoate | 217.13 | 10.0 | 2.17 g |

| Palladium on Carbon (10 wt. %) | - | - | 220 mg (10 mol %) |

| Methanol (anhydrous) | 32.04 | - | 50 mL |

| Hydrogen Gas (H₂) | 2.02 | - | 1 atm (balloon) |

Step-by-Step Procedure:

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3,6-difluoro-2-nitrobenzoate (2.17 g, 10.0 mmol) and anhydrous methanol (50 mL).

-

Catalyst Addition: Carefully add 10% palladium on carbon (220 mg) to the solution.

-

Hydrogenation: The flask is sealed with a septum and purged with nitrogen gas, followed by evacuation. A balloon filled with hydrogen gas is then attached to the flask via a needle. The reaction mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting material spot indicates the completion of the reaction.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with a small amount of methanol to ensure complete recovery of the product.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.

Expected Results and Characterization

-

Yield: Typically high, often exceeding 90%.

-

Appearance: A white to off-white solid.

-

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ 7.00-7.20 (m, 1H, Ar-H), 6.70-6.90 (m, 1H, Ar-H), 4.50-5.50 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 168.0 (C=O), 150.0-155.0 (d, J = 240-250 Hz, C-F), 145.0-150.0 (d, J = 240-250 Hz, C-F), 110.0-125.0 (m, Ar-C), 52.0 (OCH₃).

-

Mass Spectrometry (EI): m/z (%) = 187 (M+), 156, 128.

-

Part 2: The Alternative Synthetic Pathway (Route A) - Esterification of 2-amino-3,6-difluorobenzoic Acid

This route, while potentially viable, hinges on the synthesis of 2-amino-3,6-difluorobenzoic acid. For the purpose of this guide, we will focus on the esterification step, assuming the precursor is available. The esterification of a carboxylic acid with an alcohol in the presence of thionyl chloride is a classic and effective method.[1][6]

Core Principles and Mechanistic Insights

Thionyl chloride reacts with methanol to generate methyl chlorosulfite and HCl in situ. The HCl then protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. Alternatively, thionyl chloride can react with the carboxylic acid to form an acyl chloride intermediate, which is then rapidly esterified by methanol. The presence of the amine group can potentially lead to side reactions, but in an acidic methanolic solution, the amine is protonated, which deactivates it as a nucleophile, thus favoring the desired esterification.[7]

Theoretical Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 2-amino-3,6-difluorobenzoic acid | 173.12 |

| Methanol (anhydrous) | 32.04 |

| Thionyl Chloride (SOCl₂) | 118.97 |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-amino-3,6-difluorobenzoic acid in anhydrous methanol.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride dropwise with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the desired ester.

Safety and Handling

-

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[8][9]

-

Specific Hazards:

-

Thionyl Chloride: Is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled with extreme care.

-

Hydrogen Gas: Is highly flammable. Ensure there are no sources of ignition in the vicinity during the hydrogenation reaction.

-

Palladium on Carbon: Is pyrophoric when dry and may ignite flammable solvents. Handle the catalyst in a wet state.

-

Fluorinated Organic Compounds: While the specific toxicity of the target molecule is not extensively documented, fluorinated compounds should be handled with care, avoiding inhalation, ingestion, and skin contact.

-

Conclusion

The synthesis of this compound is most reliably achieved through the catalytic hydrogenation of Methyl 3,6-difluoro-2-nitrobenzoate. This method benefits from a commercially available starting material and a high-yielding, clean conversion. The alternative esterification route provides a viable backup, provided the difluorinated anthranilic acid precursor can be obtained. This guide provides the necessary theoretical and practical framework for the successful synthesis and handling of this important chemical intermediate.

References

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]

-

Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]

-

Reddit. How does this esterfication reaction proceed without side product resulting from reaction of amine with?. [Link]

-

Semantic Scholar. A CONVENIENT AND HIGHLY EFFICIENT SYNTHESIS OF ONE KIND OF PEPTIDE NUCLEIC ACID MONOMER. [Link]

-

Common Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

-

PubChem. Methyl 4-amino-2,6-difluorobenzoate. [Link]

-

ResearchGate. Esterification of amino acids with methanol in the presence of TMSCl. [Link]

-

National Center for Biotechnology Information. Methyl 2,4,5,6-tetrafluoro-3-nitrobenzoate. [Link]

-

PubChem. Methyl 2,6-Difluoro-3-nitrobenzoate. [Link]

Sources

- 1. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 2. Methyl 2,6-difluorobenzoate 97 13671-00-6 [sigmaaldrich.com]

- 3. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. reddit.com [reddit.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Methyl 2-amino-3,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 2-amino-3,6-difluorobenzoate (CAS No. 1184204-30-5), a fluorinated aniline derivative of increasing interest in medicinal chemistry and materials science. This document delves into the core physicochemical properties, spectral characteristics, synthesis, and potential applications of this compound, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Role of Fluorine in Molecular Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Difluoroaniline derivatives, such as this compound, are valuable building blocks for creating novel therapeutics and advanced materials.[2] This guide serves as a technical resource for professionals seeking to leverage the properties of this specific fluorinated intermediate.

Molecular Structure and Physicochemical Properties

This compound is a polysubstituted benzene ring with an amino group, a methyl ester, and two fluorine atoms. The strategic placement of these functional groups dictates its reactivity and physical characteristics.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1184204-30-5 | [3] |

| Molecular Formula | C₈H₇F₂NO₂ | [3] |

| Molecular Weight | 187.14 g/mol | [3] |

| Boiling Point | 263.7 ± 40.0 °C (Predicted) | [3] |

| Density | 1.355 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | -0.21 ± 0.10 (Predicted) | [4] |

| Physical Form | Solid (Predicted) | Inferred from related compounds |

| Storage Temperature | 2-8°C | [4] |

Note: Most physical properties for this specific compound are predicted and have not been experimentally verified in publicly available literature. These values should be used as estimates.

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 2-amino-3,6-difluorobenzoic acid. This precursor can be synthesized through multi-step organic reactions.

Synthesis Workflow Diagram:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Esterification of 2-amino-3,6-difluorobenzoic Acid

This protocol is a generalized procedure based on standard Fischer esterification methods for aminobenzoic acids.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3,6-difluorobenzoic acid in anhydrous methanol (acting as both solvent and reactant).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Neutralization: After completion, cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by column chromatography or recrystallization to obtain the final product.

Spectral Data (Predicted)

Due to a lack of publicly available experimental spectra for this compound, the following data is based on predictive models and analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 6.8 - 7.5 | Multiplet | |

| Amine-NH₂ | 4.5 - 5.5 | Broad Singlet | |

| Methyl-CH₃ | ~3.9 | Singlet |

Note: The exact chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine atoms.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The carbon signals will also exhibit splitting due to coupling with the fluorine atoms (C-F coupling).

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 150 - 165 (Doublet) |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-H | 110 - 125 |

| Aromatic C-COOCH₃ | 115 - 125 |

| Carbonyl C=O | 165 - 170 |

| Methyl CH₃ | 50 - 55 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the amine, ester, and aromatic functionalities.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Two bands, symmetric & asymmetric |

| C-H Stretch (Aromatic) | 3000 - 3100 | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | |

| C=O Stretch (Ester) | 1700 - 1730 | Strong absorption |

| C=C Stretch (Aromatic) | 1500 - 1600 | |

| C-N Stretch | 1250 - 1350 | |

| C-F Stretch | 1100 - 1300 | Strong absorption |

Mass Spectrometry (Predicted)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns for amino benzoates include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Reactivity and Potential Applications

The reactivity of this compound is governed by its functional groups. The amino group can undergo acylation, alkylation, and diazotization, making it a versatile handle for further chemical modifications. The aromatic ring is activated towards electrophilic substitution, although the positions of substitution are directed by the existing groups.

Given its structure, this compound is a promising intermediate in several areas:

-

Pharmaceutical Synthesis: As a building block for the synthesis of complex, biologically active molecules. The difluoroaniline moiety is found in various developmental drugs.[1]

-

Agrochemicals: It can be used in the synthesis of novel pesticides and herbicides.[1]

-

Materials Science: As a monomer or precursor for the synthesis of specialty polymers and dyes.

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with care, assuming it has a toxicological profile similar to other substituted anilines.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]

-

Toxicity: Substituted anilines can be toxic if ingested, inhaled, or absorbed through the skin.[5] Acute exposure may lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[5] Chronic exposure may affect the hematopoietic system and kidneys.[5]

Conclusion

This compound is a valuable, fluorinated building block with significant potential in drug discovery and materials science. While a comprehensive set of experimental data for this specific compound is not yet publicly available, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and key safety considerations based on the chemistry of analogous compounds. As research in fluorinated molecules continues to expand, the utility of intermediates like this compound is expected to grow.

References

-

Exploring the Applications of 3,5-Difluoroaniline in Chemical Manufacturing. (URL: [Link])

-

Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers - PubMed. (URL: [Link])

-

Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (URL: [Link])

-

Assessment of 2,4-difluoroaniline Aquatic Toxicity Using A Zebrafish (Danio rerio) Model - CABI Digital Library. (URL: [Link])

-

2,4-Difluoroaniline (367-25-9) | Chemical Effects in Biological Systems. (URL: [Link])

-

The Versatility of Difluoroaniline Derivatives in Modern Chemistry. (URL: [Link])

-

13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968) - Human Metabolome Database. (URL: [Link])

-

4-Fluoroaniline | C6H6FN | CID 9731 - PubChem. (URL: [Link])

-

Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate - PharmaCompass.com. (URL: [Link])

-

Methyl 4-amino-2,6-difluorobenzoate | C8H7F2NO2 | CID 23001755 - PubChem. (URL: [Link])

-

How to Predict the Number of Signals in a 1H NMR (O Chem) - YouTube. (URL: [Link])

-

2-Fluoroaniline | C6H6FN | CID 9584 - PubChem. (URL: [Link])

-

Predict 13C carbon NMR spectra - NMRDB.org. (URL: [Link])

-

Methyl 2,6-difluorobenzoate - the NIST WebBook. (URL: [Link])

- US4209464A - Novel synthesis of 3-amino-2-methylbenzotrifluoride from N-(2-X-5-trifluoromethylphenyl)

-

p-Fluoroaniline - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Predict 13C NMR spectra - Cheminfo.org. (URL: [Link])

- WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google P

- CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google P

- CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google P

- US5633367A - Process for the preparation of a 2-substituted 3,3-difluorofuran - Google P

-

methyl 2-[(2-methyl-3-furoyl)amino]benzoate - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

-

Solved BERE no babsolqu "ogo2017 - obiy nosotas bes oin | Chegg.com. (URL: [Link])

-

Methyl 3-fluoro-2-methoxybenzoate - Optional[ATR-IR] - Spectrum - SpectraBase. (URL: [Link])

-

Methyl 3-aminobenzoate - Optional[15N NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

Sources

A Guide to the Structural Elucidation of Methyl 2-amino-3,6-difluorobenzoate: A Predicted ¹H and ¹³C NMR Spectral Analysis

Abstract

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-amino-3,6-difluorobenzoate, a key intermediate in pharmaceutical research and development. In the absence of publicly available experimental spectra, this document serves as a robust reference for researchers, scientists, and drug development professionals. By leveraging established principles of NMR spectroscopy, including substituent chemical shift effects and spin-spin coupling constants, we present a comprehensive interpretation of the anticipated spectral features. This guide outlines a standard methodology for data acquisition and provides a foundational framework for the structural verification of this and related fluorinated aromatic compounds.

Introduction: The Imperative for Structural Verification

This compound is a substituted anthranilate derivative whose structural scaffold is of significant interest in medicinal chemistry. The precise arrangement of its functional groups—an amino group, two fluorine atoms, and a methyl ester on a benzene ring—gives rise to a unique electronic and steric profile critical for its intended biological activity. Unambiguous structural confirmation is a cornerstone of the drug development process, ensuring the integrity of synthetic pathways and the identity of lead compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution. Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides unparalleled insight into molecular connectivity and stereochemistry. This guide provides a predictive but deeply analytical overview of the ¹H and ¹³C NMR spectra, detailing the expected chemical shifts and coupling patterns that serve as a molecular fingerprint for this compound.

Methodology: Acquiring High-Fidelity NMR Data

While this guide focuses on predicted data, the foundation of any spectral analysis is robust data acquisition. The following protocol outlines a standard operating procedure for obtaining high-resolution NMR spectra for a small molecule like this compound.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Spectrometer Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

-

Data Acquisition Parameters:

-

¹H NMR: Acquire data with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[3] A relaxation delay (D1) of 1-2 seconds is generally adequate for small molecules.[3]

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 128 or more) is required. Proton decoupling is employed to simplify the spectrum to singlets (unless C-F coupling is being observed) and enhance signal intensity via the Nuclear Overhauser Effect (NOE).[4]

-

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform (FT).[5][6] Subsequent processing steps include phase correction, baseline correction, and referencing the spectrum to the TMS signal.[5][6]

The logical workflow for this process is illustrated below.

Predicted ¹H NMR Spectral Analysis

The structure of this compound dictates a specific set of signals in the ¹H NMR spectrum. The analysis must consider the electronic effects of the substituents, which modulate the local magnetic field experienced by each proton.

Predicted Chemical Shifts (δ)

-

-NH₂ Protons (H on N): Expected to appear as a broad singlet around δ 4.5-5.5 ppm . The chemical shift and peak shape are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.

-

-OCH₃ Protons (Methyl Ester): This group will give rise to a sharp singlet around δ 3.8-3.9 ppm . The proximity to the electron-withdrawing ester oxygen deshields these protons.[7][8]

-

Aromatic Protons (H4, H5): The two protons on the aromatic ring are in different chemical environments.

-

H5: This proton is situated between the amino group (electron-donating, shielding) and a fluorine atom (electron-withdrawing, deshielding). The net effect places this proton in the range of δ 6.8-7.0 ppm .

-

H4: This proton is para to the strongly electron-donating amino group, which causes significant shielding.[9][10] It is also meta to two fluorine atoms. This proton is expected to be the most upfield of the aromatic signals, likely around δ 6.5-6.7 ppm .

-

Predicted Multiplicities and Coupling Constants (J)

The splitting patterns are dictated by both proton-proton (H-H) and proton-fluorine (H-F) couplings. Fluorine (¹⁹F) has a nuclear spin of I = 1/2, similar to protons, and thus causes splitting.

-

-OCH₃: Appears as a singlet (s) as there are no adjacent protons.

-

-NH₂: Typically a broad singlet (br s) due to rapid exchange and quadrupole broadening from the nitrogen atom.

-

H5: This proton will be split by the adjacent H4 proton and the two fluorine atoms at positions 3 and 6.

-

H4: This proton is coupled to H5 and the two fluorine atoms.

-

³JH4-H5 (ortho H-H coupling): ~8-9 Hz.

-

⁴JH4-F3 (meta H-F coupling): ~6-8 Hz.

-

⁵JH4-F6 (para H-F coupling): ~1-3 Hz.

-

The signal for H4 is predicted to be a doublet of doublet of doublets (ddd) .

-

Predicted ¹³C NMR Spectral Analysis

In the proton-decoupled ¹³C NMR spectrum, eight distinct signals are expected. The chemical shifts are influenced by the substituents, and importantly, several signals will be split into multiplets due to C-F coupling.

Predicted Chemical Shifts (δ) and C-F Couplings

-

-C=O (Ester Carbonyl): Expected around δ 165-168 ppm . This carbon is not expected to show significant C-F coupling.

-

-OCH₃ (Ester Methyl): Predicted to be in the region of δ 51-53 ppm .

-

Aromatic Carbons:

-

C3 & C6 (Carbons bonded to Fluorine): These carbons will be significantly downfield due to the direct attachment of the electronegative fluorine atoms and will exhibit very large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz).[13] They are predicted to appear as doublets in the range of δ 150-160 ppm . Their chemical shifts will differ due to the different ortho/para substituents.

-

C2 (Carbon bonded to Amino Group): The amino group is shielding, but this carbon is also flanked by two deshielding fluorine atoms. The predicted chemical shift is around δ 135-140 ppm . It will be split by both F3 and F6, likely appearing as a doublet of doublets with ²JC2-F3 and ²JC2-F6 in the range of 10-20 Hz.[11]

-

C1 (Carbon bonded to Ester Group): This quaternary carbon is expected to be shielded relative to other carbons attached to electron-withdrawing groups due to the ortho amino group. A predicted shift is δ 110-115 ppm . It will be split by the adjacent F6, appearing as a doublet with ²JC1-F6 of ~15-25 Hz.

-

C5: This carbon is predicted to be around δ 112-116 ppm . It will appear as a doublet of doublets due to coupling with F6 (²JC5-F6 ~20-25 Hz) and F3 (⁴JC5-F3 ~2-4 Hz).

-

C4: This carbon is predicted to be the most shielded aromatic carbon at δ 105-110 ppm . It will also be a doublet of doublets due to coupling with F3 (²JC4-F3 ~20-25 Hz) and F6 (³JC4-F6 ~5-10 Hz).

-

Data Summary

The predicted NMR data is summarized in the tables below for quick reference.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -NH₂ | 4.5 - 5.5 | br s | - |

| -OCH₃ | 3.8 - 3.9 | s | - |

| H5 | 6.8 - 7.0 | ddd | ³JH-H≈9, ³JH-F≈8, ⁴JH-F≈4 |

| H4 | 6.5 - 6.7 | ddd | ³JH-H≈9, ⁴JH-F≈7, ⁵JH-F≈2 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constants (J, Hz) |

|---|---|---|---|

| -C=O | 165 - 168 | s | - |

| C3, C6 | 150 - 160 | d | ¹JCF ≈ 240-260 |

| C2 | 135 - 140 | dd | ²JCF ≈ 10-20 |

| C5 | 112 - 116 | dd | ²JCF≈22, ⁴JCF≈3 |

| C1 | 110 - 115 | d | ²JCF ≈ 15-25 |

| C4 | 105 - 110 | dd | ²JCF≈22, ³JCF≈7 |

| -OCH₃ | 51 - 53 | s | - |

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The key identifying features are the two distinct aromatic proton signals, both appearing as complex multiplets due to H-H and H-F couplings, and the characteristic large one-bond and smaller long-range carbon-fluorine coupling constants in the ¹³C spectrum. This detailed interpretation serves as an authoritative reference for scientists engaged in the synthesis and characterization of this molecule, enabling confident structural verification and quality control in a research and development setting.

References

-

ResearchGate. (2007). Coupling of Protons with Fluorine.

-

PubMed. (1998). Vicinal fluorine-proton coupling constants.

-

The Royal Society of Chemistry. Supplementary Information.

-

NMR Data Processing.

-

PubMed. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones.

-

ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2.

-

Chemistry For Everyone. (2025). What Are Common NMR Solvents?

-

JEOL USA blog. Optimizing NMR Processing: Techniques and Best Practices.

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

-

Spectroscopy Tutorial: Esters.

-

ResearchGate. Carbon-fluorine coupling constants, n J CF.

-

AOCS. (2019). Saturated Fatty Acids and Methyl Esters.

-

ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.

-

Chemistry For Everyone. (2025). How Do You Process NMR Data?

-

ResearchGate. Plot of change in Chemical Shift of Methyl Proton on M.B. vs %...

-

University of Missouri-St. Louis Chemistry Department. (2020). Optimized Default 1H Parameters.

-

UTHSCSA. Stepbystep procedure for NMR data acquisition.

-

ACS Publications. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants.

-

Alfa Chemistry. 19F Coupling Constants Table.

-

Reddit. (2024). The Effect of Fluorine in 1H NMR.

-

ACS Publications. Long-range proton-fluorine coupling in a rigid system.

-

Eugene E. Kwan. (2012). Lecture 3: Coupling Constants.

-

ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

-

Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

-

PubMed Central. NMR Characterization of RNA Small Molecule Interactions.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

-

Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

-

Reddit. (2017). Carbon-fluorine spin coupling constants.

-

Chemistry LibreTexts. (2023). 5.5: Chemical Shift.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

-

ElectronicsAndBooks. Substituent Effects. XII.1 Substituent Effects by 19F NMR.

-

MSU Chemistry. Basic Practical NMR Concepts: A Guide for the Modern Laboratory.

-

MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.

-

Merck Millipore. NMR Solvents.

-

ChemistryViews. (2018). Substituent Effects on Benzene Rings.

-

RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.

-

Basic NMR Concepts.

-

Chemical shifts.

-

ResearchGate. How Amino and Nitro Substituents Affect the Aromaticity of Benzene Ring.

-

NMRDB.org. Predict 13C carbon NMR spectra.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. sssc.usask.ca [sssc.usask.ca]

- 3. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]

- 6. m.youtube.com [m.youtube.com]

- 7. aocs.org [aocs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acdlabs.com [acdlabs.com]

Mass Spectrometry Analysis of Methyl 2-amino-3,6-difluorobenzoate: An In-depth Technical Guide

Foreword: Charting the Analytical Path for a Novel Fluorinated Anthranilate

In the landscape of modern drug discovery and development, fluorinated organic molecules have garnered significant attention for their unique ability to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. Methyl 2-amino-3,6-difluorobenzoate, a fluorinated anthranilate derivative, represents a key building block in the synthesis of a variety of pharmacologically active agents. The precise and unambiguous characterization of such molecules is paramount, and mass spectrometry stands as an indispensable tool in this endeavor.

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. Moving beyond a mere recitation of protocols, we will delve into the underlying principles that govern the analytical choices, from sample preparation and ionization to the intricate dance of fragmentation. Our aim is to equip researchers, scientists, and drug development professionals with the expertise and insights necessary to confidently navigate the mass spectrometric analysis of this and similar fluorinated aromatic compounds.

Foundational Knowledge: Understanding the Analyte

This compound (CAS #1184204-30-5) is a small molecule with a molecular formula of C₈H₇F₂NO₂ and a monoisotopic mass of 187.04 Da.[1][2] Its structure, featuring a difluorinated benzene ring, an amino group, and a methyl ester, presents a unique set of considerations for mass spectrometric analysis. The presence of the basic amino group makes it amenable to protonation, a key step in many ionization techniques. The aromatic ring and the fluorine atoms influence its polarity and fragmentation behavior.

The Ionization Crossroads: Selecting the Optimal Source

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization source is critical and is dictated by the physicochemical properties of the analyte. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with its own set of advantages.

Electrospray Ionization (ESI): The Gentle Approach for Polar Analytes

ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[3] Given that aromatic amines can be readily analyzed using ESI in positive ion mode, this is a strong starting point for our analyte.[4][5][6][7][8] The basic amino group on the benzene ring is a prime target for protonation in the ESI plume, leading to the formation of a stable [M+H]⁺ ion.

Atmospheric Pressure Chemical Ionization (APCI): A Robust Alternative for Moderately Polar Compounds

APCI is another soft ionization technique that is often complementary to ESI.[9] It is particularly effective for compounds with low to moderate polarity and those that are thermally stable.[10][11][12][13] In APCI, the sample is vaporized in a heated tube before being ionized by corona discharge.[11] This can be advantageous for less polar compounds that may not ionize efficiently by ESI.[10][12] Given the aromatic nature of this compound, APCI could also yield a strong molecular ion signal.

The Verdict: A Pragmatic Approach

For initial analysis, ESI in positive ion mode is the recommended starting point due to the presence of the readily protonatable amino group. However, if signal intensity is low or if matrix effects are significant, APCI should be explored as a robust alternative.

The Art of Preparation: A Protocol for Pristine Samples

The quality of your mass spectrometry data is inextricably linked to the quality of your sample preparation. A clean, well-prepared sample is essential for achieving high sensitivity, reproducibility, and accurate results.[14][15]

Step-by-Step Sample Preparation Protocol

-

Initial Dissolution : Accurately weigh a small amount of this compound and dissolve it in a high-purity organic solvent such as methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.[16]

-

Serial Dilution : From the stock solution, perform a series of dilutions using a mixture of high-purity water and either methanol or acetonitrile to achieve a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL.[16] The final solvent composition should be compatible with your liquid chromatography (LC) mobile phase if performing LC-MS.

-

Filtration : If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC system or the mass spectrometer's sample introduction lines.[16]

-

Vialing : Transfer the filtered sample into an appropriate autosampler vial with a screw cap and a soft septum.[16]

-

Blanks : Always prepare and run blank samples (containing only the final solvent mixture) before and after your sample to check for carryover and background contamination.[16]

Decoding the Fragmentation Fingerprint: A Predictive Analysis

While a definitive fragmentation pattern can only be obtained through experimental analysis, we can predict the likely fragmentation pathways of this compound based on established principles of mass spectrometry and the known behavior of similar chemical moieties.[17][18][19]

The Molecular Ion: The Starting Point

In positive ion mode, the protonated molecule, [M+H]⁺, is expected to be observed at an m/z of 188.05.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of this compound is likely to be driven by the lability of the methyl ester group and the stability of the aromatic ring.

Primary Fragmentation Pathways:

-

Loss of Methanol (-CH₃OH) : A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol, which would result in a fragment ion at m/z 156.02.

-

Loss of a Methoxy Radical (•OCH₃) : Cleavage of the ester can also lead to the loss of a methoxy radical, yielding a fragment at m/z 157.03.

-

Loss of Formaldehyde (-CH₂O) : Rearrangement and loss of formaldehyde from the methyl ester is another possibility, which would produce a fragment at m/z 158.04.

Secondary Fragmentation:

-

Loss of Carbon Monoxide (-CO) : The fragment ions resulting from the initial losses can undergo further fragmentation, such as the loss of carbon monoxide, a characteristic fragmentation of aromatic carbonyl compounds.[20] For example, the m/z 156.02 ion could lose CO to form a fragment at m/z 128.01.

Visualizing Fragmentation

Caption: Overall workflow for the mass spectrometry analysis.

Concluding Remarks: A Path to Confident Analysis

The mass spectrometric analysis of this compound is a readily achievable task with careful consideration of the analyte's properties and the appropriate analytical techniques. By selecting the optimal ionization source, meticulously preparing the sample, and understanding the predictable fragmentation patterns, researchers can obtain high-quality, unambiguous data. This guide provides a robust framework for approaching this analysis, empowering scientists to confidently characterize this important chemical entity and accelerate their research and development efforts.

References

-

National MagLab. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

-

SPECTROGRAM AG. (n.d.). APCI Atmospheric Pressure Chemical Ionization Mass Spectrometry. Retrieved from [Link]

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

-

Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI. Retrieved from [Link]

-

MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

CovalX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-2,6-difluorobenzoate. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]

- Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314–1319.

-

ResearchGate. (2025, October 29). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Retrieved from [Link]

- Unknown. (n.d.).

- Unknown. (n.d.).

-

Chegg. (2020, October 13). Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Retrieved from [Link]

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Journal of Research of the National Bureau of Standards. (n.d.). Mass spectra of fluorocarbons.

-

CP Lab Chemicals. (n.d.). Methyl 3-amino-2, 6-difluorobenzoate, min 96%, 1 gram. Retrieved from [Link]

-

NIST. (n.d.). Methyl 2,6-difluorobenzoate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

Sources

- 1. Methyl 4-amino-2,6-difluorobenzoate | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1184204-30-5 [amp.chemicalbook.com]

- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 4. sciex.com [sciex.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 11. lifesciencestools.com [lifesciencestools.com]

- 12. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]

- 13. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 14. biocompare.com [biocompare.com]

- 15. organomation.com [organomation.com]

- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. whitman.edu [whitman.edu]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. benchchem.com [benchchem.com]

A Technical Guide to Methyl 2-amino-3,6-difluorobenzoate and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of Methyl 2-amino-3,6-difluorobenzoate, a fluorinated aromatic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited publicly available data on this specific isomer, this document also includes comparative information on its more extensively documented structural isomer, Methyl 3-amino-2,6-difluorobenzoate, to provide a comprehensive understanding of this class of compounds.

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Fluorinated anthranilate derivatives, such as the title compound, represent valuable building blocks in the synthesis of complex pharmaceutical agents.[3][4]

Compound Identification and Physicochemical Properties

A critical first step in working with any chemical is the unambiguous confirmation of its identity. It is important to note the existence of two closely related isomers that differ only in the position of the amino group on the benzene ring. The user's topic of interest is this compound.

| Property | This compound | Methyl 3-amino-2,6-difluorobenzoate |

| Structure | (Image of this compound) | (Image of Methyl 3-amino-2,6-difluorobenzoate) |

| CAS Number | 1184204-30-5[5][6][7][8][9] | 84832-02-0[10][11][12][13] |

| Molecular Formula | C₈H₇F₂NO₂[5] | C₈H₇F₂NO₂[11] |

| Molecular Weight | 187.14 g/mol [11] | 187.1 g/mol |

| Appearance | Solid (as per supplier information) | Not specified, likely a solid |

| Storage | Not specified | Sealed in dry, 2-8°C[14] |

Note: Visual representations of chemical structures are not generated here but would be included in a formal whitepaper.

Synthesis and Chemical Reactivity

The synthesis of fluorinated aminobenzoates typically involves multi-step sequences that introduce the required functional groups onto the aromatic ring.

Proposed Experimental Protocol: Fischer Esterification

-

Dissolution : Dissolve 2-amino-3,6-difluorobenzoic acid in an excess of anhydrous methanol, which serves as both a reactant and the solvent.

-

Catalysis : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or tosic acid, to the solution.[16][17] The acid protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by methanol.[15]

-

Reaction : Heat the mixture to reflux for several hours to drive the reaction towards completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up : After cooling, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction and Purification : Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

The overall synthetic pathway can be visualized as follows:

Caption: Plausible synthesis via Fischer esterification.

The synthesis of related fluorinated aminobenzoates often starts from more readily available precursors, followed by steps such as nitration, reduction, and halogen exchange reactions to install the desired functional groups in the correct positions. For instance, the synthesis of Methyl 3-amino-2-fluorobenzoate has been reported to start from 2-fluoro-3-nitrotoluene, which undergoes oxidation, esterification, and subsequent reduction of the nitro group to an amine.[18]

Applications in Drug Development and Medicinal Chemistry

Fluorinated aromatic amines are crucial intermediates in the pharmaceutical industry. The specific substitution pattern of fluorine atoms and amino groups can significantly influence the pharmacological profile of a drug molecule.

While direct applications of this compound are not widely reported, its isomer, Methyl 3-amino-2,6-difluorobenzoate (CAS 84832-02-0) , is known as a characterized impurity and potential intermediate in the synthesis of Vemurafenib .[12] Vemurafenib is a potent inhibitor of the B-Raf enzyme and is used in the treatment of late-stage melanoma.

The presence of such isomers as impurities is of high importance in pharmaceutical manufacturing, as regulatory bodies require strict control and characterization of all components in a final drug product.[12]

Caption: Isomer's link to the drug Vemurafenib.

The introduction of fluorine atoms into a drug candidate can lead to several beneficial effects:[1][4]

-

Metabolic Stability : The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the drug's half-life.[1]

-

Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to stronger interactions with the target protein.

-

Lipophilicity and Permeability : Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1][2]

Anthranilic acid and its derivatives are precursors to a wide range of heterocyclic compounds, which form the core of many pharmaceuticals.[19] The fluorinated variants are thus highly valuable for creating novel drug candidates with improved properties.

Spectroscopic Analysis for Structural Verification

Accurate structural characterization is essential. While specific spectral data for this compound is not available in public databases, the following standard techniques would be employed for its analysis.

General Protocol for Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would confirm the presence of the methyl ester protons (a singlet around 3.9 ppm), the amino protons (a broad singlet), and the aromatic protons, whose splitting patterns and chemical shifts would be indicative of the substitution pattern.

-

¹³C NMR : Would show the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons. The carbons directly bonded to fluorine would exhibit characteristic large C-F coupling constants.

-

¹⁹F NMR : This would be crucial for confirming the presence and environment of the two fluorine atoms.

-

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the C=O stretch of the ester (around 1700-1730 cm⁻¹), and C-F bond vibrations. A detailed analysis of the vibrational spectra of similar molecules like anthranilic acid has been performed using both experimental and theoretical methods.[20]

-

Mass Spectrometry (MS) : Would be used to confirm the molecular weight of the compound (187.14 g/mol ) by identifying the molecular ion peak.

A comparative analysis with precursors and derivatives is a powerful tool for confirming the structure.[21]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. General safety guidelines for related aromatic amines and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[22]

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[22] Avoid contact with skin and eyes.

-

Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For the isomeric Methyl 3-amino-2,6-difluorobenzoate, storage at 2-8°C is recommended.[14]

-

First Aid : In case of contact, immediately flush the affected area with plenty of water.[22] If inhaled, move to fresh air.[22] Seek immediate medical attention in case of significant exposure or if symptoms develop.

Disclaimer : This information is for guidance only. Always consult a substance-specific Safety Data Sheet before handling any chemical.

References

-

CP Lab Chemicals. (n.d.). Methyl 3-amino-2, 6-difluorobenzoate, min 96%, 1 gram. Retrieved from [Link]

-

Veeprho. (n.d.). Vemurafenib Impurity 6 | CAS 84832-02-0. Retrieved from [Link]

-

Angene. (n.d.). Methyl 3-amino-2,6-difluorobenzoate | 84832-02-0. Retrieved from [Link]

-

ECHO CHEMICAL CO., LTD. (n.d.). This compound. Retrieved from [Link]

-

Chemspace. (n.d.). This compound. Retrieved from [Link]

-

Start BioScience. (n.d.). This compound, 98%. Retrieved from [Link]

-

Hairui Chemical. (n.d.). methyl 7-fluoro-6-(phenylamino)-3H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. Retrieved from [Link]

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

-

Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

- Giannini, G. (2002). Fluorinated anthracyclines: synthesis and biological activity. Current Medicinal Chemistry, 9(7), 761-778.

-

ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

- Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(4), 1-28.

-

ResearchGate. (n.d.). Synthesis of 3,5-dideuterio[4,6-¹³C2]anthranilic acid 11 and its application to selectively label Trp-residues. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of anthranilic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5436368A - Intermediates in the preparation of 4,5-difluoroanthranillic acid.

-

CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). Methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1195768-19-4 | Product Name : Methyl 3-((2,6-difluorophenyl)sulfonamido)-2-fluorobenzoate. Retrieved from [Link]

-

PubMed Central. (2021, May 5). Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene. Retrieved from [Link]

-

YouTube. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-2,6-difluorobenzoate. Retrieved from [Link]

-

MDPI. (2022, January 4). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]

-

PubMed. (2011, September). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Retrieved from [Link]

-

MDPI. (n.d.). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated anthracyclines: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1184204-30-5 [sigmaaldrich.com]

- 6. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 7. This compound - C8H7F2NO2 | CSSS00011356604 [chem-space.com]

- 8. startbioscience.com.br [startbioscience.com.br]

- 9. methyl 7-fluoro-6-(phenylamino)-3H-benzo[d]imidazole-5-carboxylate_606093-59-8_Hairui Chemical [hairuichem.com]

- 10. calpaclab.com [calpaclab.com]

- 11. chemscene.com [chemscene.com]

- 12. veeprho.com [veeprho.com]

- 13. Angene - Methyl 3-amino-2,6-difluorobenzoate | 84832-02-0 | MFCD13195461 | AG004N4L [japan.angenechemical.com]

- 14. 84832-02-0|Methyl 3-amino-2,6-difluorobenzoate|BLD Pharm [bldpharm.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. organicintermediate.com [organicintermediate.com]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Safe Handling and Application of Methyl 2-amino-3,6-difluorobenzoate for Research Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling guidelines for Methyl 2-amino-3,6-difluorobenzoate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a standard safety data sheet to deliver field-proven insights and explain the causality behind critical safety procedures. By understanding the chemical nature of this fluorinated aminobenzoate ester, laboratory personnel can mitigate risks, ensure experimental integrity, and maintain a safe research environment.

Hazard Assessment & Toxicological Profile

A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. While specific, in-depth toxicological data for this compound is not extensively documented, a reliable hazard profile can be constructed by analyzing its structural motifs: the fluorinated aromatic core and the aminobenzoate ester group.

Causality of Hazards:

-

Fluorinated Aromatic Core: The presence of fluorine atoms can significantly alter a molecule's electronic properties and metabolic pathways.[1][2] In the event of thermal decomposition or combustion, fluorinated organic compounds can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[3][4] Therefore, all handling procedures must be designed to prevent uncontrolled heating and to contain any potential off-gassing.

-

Aminobenzoate Ester Moiety: Aminobenzoate esters as a class are known to be potential irritants and sensitizers.[5] They may cause irritation upon contact with the skin and eyes.[6] Furthermore, some individuals may develop allergic skin reactions after repeated exposure.[7] The toxicological properties of many aminobenzoate esters have not been fully investigated, necessitating a cautious approach.[5][6]

Projected GHS Hazard Classification:

The following hazard classifications are extrapolated from data for the closely related isomer, Methyl 4-amino-2,6-difluorobenzoate, and represent the most probable risks associated with this compound.

| Hazard Class | GHS Hazard Statement | Rationale |

| Acute Toxicity, Oral | H301/302: Toxic or Harmful if swallowed[8] | Common hazard for substituted anilines and aromatic esters. |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin[8] | Potential for dermal absorption, a known risk for many aromatic amines. |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled[8] | Risk from aerosolized fine powder. |

| Skin Corrosion/Irritation | H315: Causes skin irritation[8] | A common property of aminobenzoate esters.[6] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[8] | Expected hazard for this chemical class, which can cause significant eye damage. |

| STOT Single Exposure | H335: May cause respiratory irritation[8] | Inhalation of dust can irritate the respiratory tract. |

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to containment and protection is crucial. Engineering controls serve as the first line of defense, while Personal Protective Equipment (PPE) protects the individual operator.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[9] This is a non-negotiable control measure designed to prevent the inhalation of fine particulates and any potential vapors, thereby minimizing systemic exposure.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is task-dependent. The following workflow provides a logical system for determining the necessary level of protection.

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications:

-

Eye and Face Protection: At a minimum, chemical splash goggles that comply with ANSI Z87 standards are required.[10] For procedures with a significant splash hazard, such as transferring large volumes of solutions or performing reaction workups, a full-face shield must be worn in addition to safety goggles.[9][11]

-

Hand Protection: There is no universal chemical-resistant glove.[11] For this compound, a double-gloving technique is recommended to provide layered protection.[9]

-

Inner Glove: A standard nitrile glove provides good dexterity and splash protection.[10]

-

Outer Glove: For incidental contact, a second nitrile glove is sufficient. For prolonged handling or when working with solvents, a more robust glove such as neoprene or butyl rubber should be worn over the nitrile glove.[3][11] Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[9] Contaminated gloves must be removed and disposed of properly, followed by hand washing.[12]

-

-

Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.[9] For larger-scale work, a chemical-resistant apron should be worn over the lab coat.[9]

-

Footwear: Non-porous, closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for both safety and experimental reproducibility.

Storage and Incompatibility

-

Storage Conditions: Store this compound in a tightly sealed, clearly labeled container.[6] The storage location must be a cool, dry, and well-ventilated area designated for chemical storage.[9]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous or exothermic reactions.[6][9]

Experimental Protocols

Protocol 1: Weighing the Solid Compound

-

Preparation: Don all required PPE (Safety Goggles, Lab Coat, Double Nitrile Gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood.

-

Dispensing: Slowly and carefully transfer the desired amount of the compound from the stock bottle to the weigh boat using a clean spatula. The key is to minimize the creation of airborne dust.[6]

-

Closure: Tightly seal the main stock bottle immediately after dispensing.

-

Cleanup: Gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth in the designated solid hazardous waste container.

Protocol 2: Waste Disposal

-

Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and solvent rinses, must be disposed of as hazardous waste.[13]

-

Solid Waste: Collect in a designated, sealed, and clearly labeled container. The label should read "Hazardous Waste: this compound Solid Debris".[14]

-

Liquid Waste: Collect in a separate, sealed, and labeled container. Do not mix with incompatible waste streams.

-

Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[12]

Emergency Response Protocols

Preparedness is the key to effectively managing unforeseen incidents. All personnel must be familiar with the location and operation of safety equipment, including safety showers, eyewash stations, and fire extinguishers.

Chemical Spill Response Workflow

In the event of a spill, a calm and systematic response is critical. The following workflow outlines the necessary steps.

Caption: Emergency response workflow for a chemical spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.

-

Skin Contact: Immediately remove all contaminated clothing.[14] Flush the affected skin with copious amounts of water for at least 15 minutes.[6][14] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention if any respiratory symptoms occur.[6]

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[6] Seek immediate medical attention.

References

- Willis, I., & Kligman, A. M. (1970). Aminobenzoic acid and its esters. The quest for more effective sunscreens.

- BenchChem. (n.d.).

- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Princeton University.

- Sigma-Aldrich. (2024). Safety Data Sheet for 4'-Amino-2',5'-diethoxybenzanilide. Sigma-Aldrich.

- Alpha-Omega Training and Compliance Inc. (2023).

- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. University of Toronto.

- Ion Science UK. (n.d.). HAZMAT Spill Response Procedures. Ion Science.

- ChemicalBook. (n.d.). 4-Aminobenzoic acid methyl ester(619-45-4) Safety and Handling. ChemicalBook.

- University of Manitoba Environmental Health and Safety Office. (n.d.). Chemical Spill Response Procedure. University of Manitoba.

- University of Tennessee, Knoxville Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) - Glove Comparison Chart. EHS UTK.

- Capot Chemical. (2012).

- ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.

- Alfa Aesar. (2011).

- TCI Chemicals. (2025).

- University of Florida Environmental Health and Safety. (n.d.).

- Fisher Scientific. (2011).

- Unsafe Workspaces. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Unsafe Workspaces.

- PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.

- ChemicalBook. (2025).

- BenchChem. (n.d.).

- Synquest Labs. (n.d.).

- Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzocaine. Thermo Fisher Scientific.

- ChemTalk. (n.d.). Lab Safety Equipment & PPE. ChemTalk.

- Health and Safety Authority (HSA). (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. HSA.

- Flinn Scientific. (2015).

- Chemical Toxicity Database. (1997). RTECS NUMBER-DG2450000. NIOSH.

- Purdue University Department of Chemistry. (n.d.). Fluorine Safety. Purdue University.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid procedure. Organic Syntheses.

- PubChem. (n.d.). Methyl 4-amino-2,6-difluorobenzoate.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 5. Aminobenzoic acid and its esters. The quest for more effective sunscreens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzoic acid methyl ester(619-45-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Methyl 4-amino-2,6-difluorobenzoate | C8H7F2NO2 | CID 23001755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 11. hsa.ie [hsa.ie]

- 12. capotchem.com [capotchem.com]

- 13. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 14. ehs.princeton.edu [ehs.princeton.edu]

A Technical Guide to Starting Materials for the Synthesis of Methyl 2-amino-3,6-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3,6-difluorobenzoate is a valuable substituted anthranilate ester, frequently employed as a key building block in the synthesis of complex pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring two fluorine atoms and an amino group, imparts unique electronic and conformational properties to target molecules. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing critically on the selection of starting materials. We will explore the causality behind experimental choices, compare the strategic advantages of different pathways, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: Strategic Importance of this compound

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry. The 3,6-difluoro substitution pattern on an anthranilate core, as seen in this compound, offers a powerful tool for modulating properties such as metabolic stability, binding affinity, and membrane permeability. This makes the ester a sought-after intermediate. The efficiency, cost, and scalability of any synthesis depend critically on the initial choice of starting materials. This guide will dissect the most prevalent and practical synthetic strategies, enabling an informed selection process.

Overview of Primary Synthetic Strategies

Two principal retrosynthetic approaches dominate the preparation of this compound. These strategies are defined by their core starting material:

-

Strategy A: Functionalization of a Pre-fluorinated Benzene Ring. This is the most common approach, typically starting from a commercially available difluorinated benzene derivative, such as 1,4-difluorobenzene. The synthesis involves the sequential introduction of a nitro group and a carboxyl group (or its precursor), followed by reduction of the nitro group and final esterification.

-

Strategy B: Synthesis from Substituted Anthranilic Acids. This approach begins with a pre-formed anthranilic acid derivative and introduces the fluorine atoms or modifies existing groups. While less common for this specific isomer, understanding the principles is valuable for analog synthesis. The final step is typically an esterification.